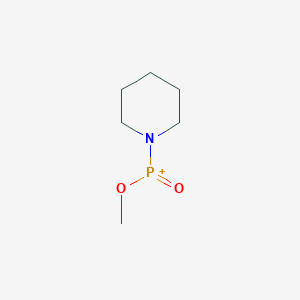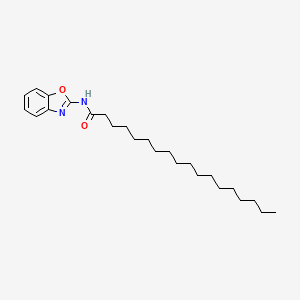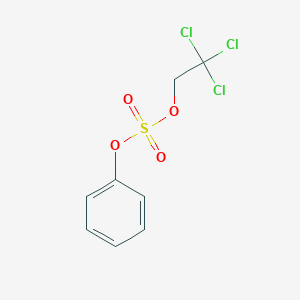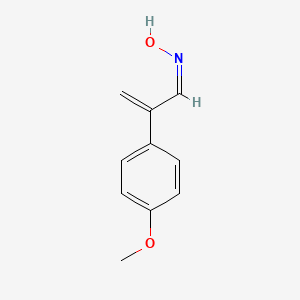
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline is an organic compound with the molecular formula C37H33N and a molecular weight of 491.67 g/mol . This compound is characterized by its complex structure, which includes a central aniline core substituted with methyl and phenylprop-1-en-1-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline typically involves the reaction of 4-methylaniline with 4-(2-phenylprop-1-en-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)amine
- 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)benzene
Uniqueness
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline is unique due to its specific substitution pattern on the aniline core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C37H33N |
|---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
4-methyl-N,N-bis[4-(2-phenylprop-1-enyl)phenyl]aniline |
InChI |
InChI=1S/C37H33N/c1-28-14-20-35(21-15-28)38(36-22-16-31(17-23-36)26-29(2)33-10-6-4-7-11-33)37-24-18-32(19-25-37)27-30(3)34-12-8-5-9-13-34/h4-27H,1-3H3 |
InChI-Schlüssel |
RMZRQMDICRNXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)

![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)

![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)



![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)


